molecular formula C20H28N4O2S B10980366 N-(3-methoxypropyl)-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide

N-(3-methoxypropyl)-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide

Cat. No. B10980366
M. Wt: 388.5 g/mol
InChI Key: JAWXPUJTVUJDQO-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its unique structure, which includes a tetrahydrobenzothieno pyrimidine core linked to a piperidine ring and a methoxypropyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Tetrahydrobenzothieno Pyrimidine Core: This step often involves the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the tetrahydrobenzothieno pyrimidine core.

    Introduction of the Methoxypropyl Group: The methoxypropyl group is usually added via alkylation reactions, where a methoxypropyl halide reacts with the nitrogen atom of the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the tetrahydrobenzothieno pyrimidine core, potentially converting it to a fully saturated benzothieno pyrimidine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are frequently used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Saturated benzothieno pyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-(3-methoxypropyl)-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrobenzothieno pyrimidine core may mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The piperidine ring and methoxypropyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxypropyl)-1-(benzothieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide: Lacks the tetrahydro component, potentially altering its biological activity.

    N-(3-methoxypropyl)-1-(5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxylate: Contains a carboxylate group instead of a carboxamide, which may affect its chemical reactivity and solubility.

Uniqueness

The unique combination of the tetrahydrobenzothieno pyrimidine core, piperidine ring, and methoxypropyl group in N-(3-methoxypropyl)-1-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide provides it with distinct chemical and biological properties, making it a valuable compound for various research applications. Its structural features allow for versatile chemical modifications and potential therapeutic uses.

properties

Molecular Formula

C20H28N4O2S

Molecular Weight

388.5 g/mol

IUPAC Name

N-(3-methoxypropyl)-1-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H28N4O2S/c1-26-11-5-9-21-19(25)14-6-4-10-24(12-14)18-17-15-7-2-3-8-16(15)27-20(17)23-13-22-18/h13-14H,2-12H2,1H3,(H,21,25)

InChI Key

JAWXPUJTVUJDQO-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)C1CCCN(C1)C2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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